molecular formula C6H7ClO2 B13609339 Ethyl 4-chlorobut-2-ynoate CAS No. 39501-85-4

Ethyl 4-chlorobut-2-ynoate

Cat. No.: B13609339
CAS No.: 39501-85-4
M. Wt: 146.57 g/mol
InChI Key: PYENOQXWEQRZLD-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated ester that features a triple bond between the second and third carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorobut-2-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl 4-chlorobut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chlorobut-2-ynoate involves its reactivity with various chemical species. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a triple bond and a chlorine atom, which provides a distinct set of reactivity and applications compared to its analogs.

Biological Activity

Ethyl 4-chlorobut-2-ynoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated butynoate structure, which contributes to its reactivity and biological activity. The compound can be represented as follows:

C6H7ClO2\text{C}_6\text{H}_7\text{ClO}_2

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including human lung fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound require further elucidation.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity . The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, promoting programmed cell death.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes critical for cellular metabolism in both microbial and cancerous cells.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study assessed the cytotoxicity of this compound on HT-1080 cells. The results indicated a dose-dependent response with IC50 values demonstrating significant cytotoxic effects at concentrations as low as 10 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antimicrobial Testing
In another study, this compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus75

Properties

CAS No.

39501-85-4

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

ethyl 4-chlorobut-2-ynoate

InChI

InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3

InChI Key

PYENOQXWEQRZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCl

Origin of Product

United States

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